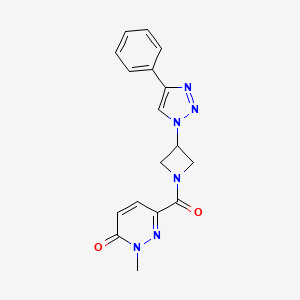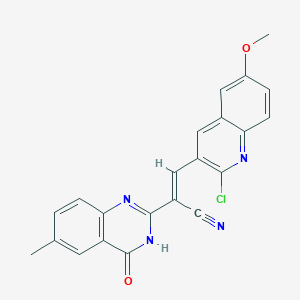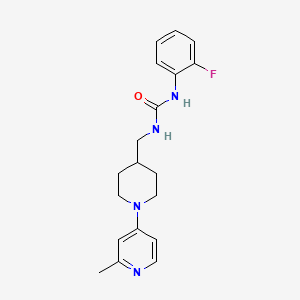
1-(2-氟苯基)-3-((1-(2-甲基吡啶-4-基)哌啶-4-基)甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H23FN4O and its molecular weight is 342.418. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
PET Imaging Applications
- Development of PET Tracers: 化合物1-(2-氟苯基)-3-((1-(2-甲基吡啶-4-基)哌啶-4-基)甲基)脲已被用于开发PET(正电子发射断层扫描)示踪剂,用于成像大脑活动。一项研究开发了[(11)C]MFTC,一种用于在大鼠和猴子大脑中可视化脂肪酸酰胺水解酶(FAAH)的示踪剂。该示踪剂是通过使用涉及2-甲基吡啶-3-基-4-(5-(2-氟苯基)-4H-1,2,4-三唑-3-基)哌啶的过程合成的,表明这类化合物在神经学研究中的实用性 (Kumata et al., 2015)。
Enzyme Inhibition Research
- 可溶性环氧化物水解酶抑制剂: 在酶抑制领域,具有与1-(2-氟苯基)-3-((1-(2-甲基吡啶-4-基)哌啶-4-基)甲基)脲结构相似的哌啶基团的1,3-二取代脲已被合成为可溶性环氧化物水解酶(sEH)的抑制剂。这些化合物在药代动力学参数上显示出显著改善,并展示了在减少炎症性疼痛治疗中的潜力 (Rose et al., 2010)。
Structural and Conformational Analysis
- 构象分析: 已对类似化合物的结构和构象性质进行了研究,这对于理解它们与生物靶标的反应性和相互作用至关重要。例如,一项研究聚焦于与1-(2-氟苯基)-3-((1-(2-甲基吡啶-4-基)哌啶-4-基)甲基)脲结构密切相关的化合物的晶体结构和构象分析,为其物理和化学性质提供了见解 (Ribet et al., 2005)。
Applications in Neuroscience
- 促进睡眠素受体拮抗: 与1-(2-氟苯基)-3-((1-(2-甲基吡啶-4-基)哌啶-4-基)甲基)脲结构相关的化合物已被研究其在调节促进睡眠素受体中的作用。这类化合物在治疗与强迫行为和进食障碍相关的疾病方面具有潜在应用。一项研究调查了促进睡眠素-1受体机制在强迫性进食中的作用,突显了这些化合物在神经科学研究中的相关性 (Piccoli et al., 2012)。
属性
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)23-18-5-3-2-4-17(18)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNNDVIAWFAAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
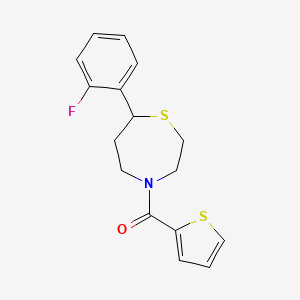

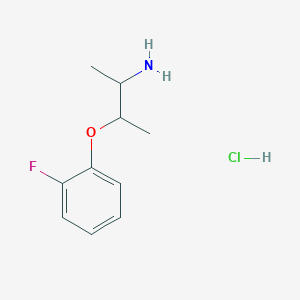
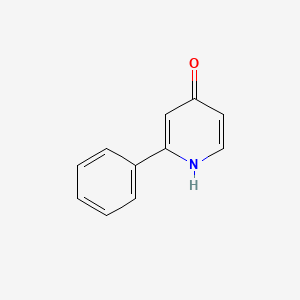
![(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2378488.png)
![1-(4-Fluorophenyl)-4-[[1-(2-methylsulfanylphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2378490.png)
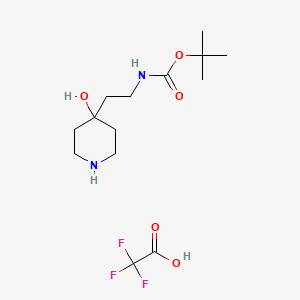

![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2378496.png)
![1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B2378497.png)
![7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2378499.png)
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2378501.png)
